molecular formula C12H17NO2S B15185898 (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine CAS No. 160777-45-7

(3S)-3-(3-(Methylsulfonyl)phenyl)piperidine

Cat. No.: B15185898
CAS No.: 160777-45-7
M. Wt: 239.34 g/mol
InChI Key: KMVLMAUQHRUFDO-LLVKDONJSA-N
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Description

(3S)-3-(3-(Methylsulfonyl)phenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity. The compound this compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenyl methyl sulfone and (S)-piperidine-3-carboxylic acid.

    Formation of Intermediate: The 3-bromophenyl methyl sulfone is subjected to a nucleophilic substitution reaction with (S)-piperidine-3-carboxylic acid under basic conditions to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form the piperidine ring, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(3-(Methylsulfonyl)phenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(3S)-3-(3-(Methylsulfonyl)phenyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine: Characterized by the presence of a methylsulfonyl group on the phenyl ring.

    (3S)-3-(3-(Methoxy)phenyl)piperidine: Similar structure but with a methoxy group instead of a methylsulfonyl group.

    (3S)-3-(3-(Methylthio)phenyl)piperidine: Contains a methylthio group instead of a methylsulfonyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a useful tool in biological research.

Properties

CAS No.

160777-45-7

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

(3S)-3-(3-methylsulfonylphenyl)piperidine

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1

InChI Key

KMVLMAUQHRUFDO-LLVKDONJSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)[C@@H]2CCCNC2

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2

Origin of Product

United States

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